4,6-Difluoro-2-nitropyridin-3-amine

Medicinal Chemistry Drug Design Physicochemical Profiling

This heterocyclic building block is differentiated by its dual-fluorine architecture: C4-F and C6-F undergo sequential nucleophilic substitution ~250–320× faster than chloro analogs, enabling orthogonal diversification into 2,3,4,6-tetrasubstituted pyridines. With an XLogP3 of 1.4, it occupies an ideal lipophilicity window for drug-like fragment elaboration, avoiding the excessive logP of dichloro analogs. Widely adopted in c-Met, KDR, and Flt-3 kinase inhibitor programs, its C–F bonds confer metabolic resilience superior to C–Cl bonds. For agrochemical discovery, its balanced lipophilicity supports systemic translocation in plants. Choose this building block to accelerate lead optimization with superior reactivity and pharmacokinetic profiles.

Molecular Formula C5H3F2N3O2
Molecular Weight 175.09 g/mol
Cat. No. B13136206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-2-nitropyridin-3-amine
Molecular FormulaC5H3F2N3O2
Molecular Weight175.09 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1F)[N+](=O)[O-])N)F
InChIInChI=1S/C5H3F2N3O2/c6-2-1-3(7)9-5(4(2)8)10(11)12/h1H,8H2
InChIKeyKIRPBKZBHPYJKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Difluoro-2-nitropyridin-3-amine: A Dual-Fluorinated Nitropyridine Building Block for Medicinal Chemistry and Agrochemical Synthesis


4,6-Difluoro-2-nitropyridin-3-amine (CAS 1935325-25-9; also indexed as 4,6-difluoro-3-nitropyridin-2-amine, CAS 60186-22-3) is a heterocyclic aromatic compound belonging to the fluorinated nitropyridine class. Its molecular formula is C₅H₃F₂N₃O₂ (MW 175.09) [1]. The pyridine core is substituted with two electron-withdrawing fluorine atoms at positions 4 and 6, a nitro group at position 2, and a nucleophilic amine at position 3, creating a dense array of orthogonal reactive handles. The compound serves as a versatile intermediate in the synthesis of kinase inhibitors, pharmaceutical candidates, and crop protection agents, with its computed XLogP3 of 1.4 and topological polar surface area of 84.7 Ų positioning it favorably within drug-like chemical space [1].

Why Generic Substitution Fails: 4,6-Difluoro-2-nitropyridin-3-amine vs. Mono-Fluoro, Non-Fluorinated, and Dichloro Analogs


In-class nitropyridine analogs cannot be freely interchanged with 4,6-difluoro-2-nitropyridin-3-amine because the dual-fluorine substitution pattern simultaneously controls three critical molecular properties: (i) SNAr reactivity (fluorine is approximately 250–320× more reactive as a leaving group than chlorine in pyridine systems [1]), enabling sequential, regioselective functionalization not achievable with mono-fluoro or chloro analogs; (ii) lipophilicity, where the XLogP3 of 1.4 sits between the non-fluorinated parent (~0.4–0.9) and the dichloro analog (~2.1–3.2), directly impacting pharmacokinetic profile and synthetic intermediate solubility [2]; and (iii) metabolic vulnerability, since the C–F bond (~130 kcal/mol) resists oxidative metabolism far more effectively than the C–Cl bond (~96 kcal/mol), a distinction that propagates into the final drug candidates built from this scaffold [3]. Attempted substitution with a mono-fluoro analog forfeits the second fluorinated reactive site and the differentiated lipophilicity; substitution with the dichloro analog introduces heavier halogens, slower SNAr kinetics, and distinct metabolic liabilities. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence: 4,6-Difluoro-2-nitropyridin-3-amine vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 of 1.4 vs. Non-Fluorinated (0.44–0.9) and Dichloro (≥2.1) Analogs

The computed lipophilicity of 4,6-difluoro-2-nitropyridin-3-amine (XLogP3 = 1.4 [1]) occupies a strategically intermediate position between the non-fluorinated parent 2-nitropyridin-3-amine (LogP = 0.436 [2]; XLogP3 for 2-amino-3-nitropyridine = 0.9 ) and the dichloro analog 4,6-dichloro-3-nitropyridin-2-amine (LogP = 3.16; XLogP3-AA = 2.1 [3]). This ~0.5–0.9 log unit increase over the non-fluorinated scaffold and ~0.7–1.8 log unit decrease relative to the dichloro analog positions the difluoro compound within the optimal lipophilicity range (LogP 1–3) for oral bioavailability according to Lipinski's Rule of Five, while the dichloro analog exceeds recommended thresholds.

Medicinal Chemistry Drug Design Physicochemical Profiling

Nucleophilic Aromatic Substitution Reactivity: Fluorine vs. Chlorine Leaving Group in Pyridine SNAr

In nucleophilic aromatic substitution (SNAr) at the pyridine 2-position, the fluorine leaving group dramatically outperforms chlorine. Fier and Hartwig (2014) demonstrated that 2-fluoropyridine reacts with NaOEt in EtOH approximately 320 times faster than 2-chloropyridine [1]. This 'element effect' is general for activated heteroaryl halides, where the leaving group order is F >> NO₂ > Cl ≈ Br > I, driven by the rate-determining nucleophilic addition step being accelerated by the strong electron-withdrawing inductive effect of fluorine [2]. For 4,6-difluoro-2-nitropyridin-3-amine, both fluorine atoms are activated toward SNAr by the ortho/para nitro group, enabling sequential, regioselective substitution to access 2,3,4,6-tetrasubstituted pyridines—a diversification pathway that is kinetically inaccessible with the corresponding 4,6-dichloro analog under comparable mild conditions.

Synthetic Organic Chemistry SNAr Kinetics Building Block Reactivity

Molecular Weight and Atom Economy: 175.09 g/mol vs. 208.00 g/mol for the Dichloro Analog

4,6-Difluoro-2-nitropyridin-3-amine has a molecular weight of 175.09 g/mol , which is 32.91 g/mol (15.8%) lower than the 4,6-dichloro analog (208.00 g/mol) . This weight advantage is significant in fragment-based and lead-optimization contexts where every atom added to the core scaffold cumulatively impacts the final drug candidate's compliance with Lipinski's Rule of Five (MW ≤ 500). The difluoro scaffold provides the same number of reactive sites (two halogen handles plus nitro and amino groups) as the dichloro analog but at substantially lower mass, granting medicinal chemists more 'molecular weight budget' for downstream elaboration.

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Metabolic Stability Projection: C–F vs. C–Cl Bond Strength and Oxidative Resistance

The carbon–fluorine bond (bond dissociation energy ~130 kcal/mol) is substantially stronger than the carbon–chlorine bond (~96 kcal/mol), rendering fluorinated aromatics significantly more resistant to cytochrome P450-mediated oxidative metabolism [1]. This fundamental physicochemical difference means that drug candidates synthesized from the difluoro building block inherit metabolically resilient C–F bonds at positions 4 and 6 of the pyridine core, whereas candidates derived from the dichloro analog carry C–Cl bonds that are more susceptible to oxidative dehalogenation and reactive metabolite formation [2]. While in vivo PK data for the specific nitropyridine building block itself are not available, this class-level inference is well-established in medicinal chemistry and represents a key rationale for selecting fluorinated over chlorinated building blocks.

Drug Metabolism Pharmacokinetics Bioisosteric Replacement

Patent Precedent: Incorporation into Kinase Inhibitor Scaffolds as a Privileged Building Block

4,6-Difluoro-3-nitropyridin-2-amine (and its structural isomers) appear in patent filings describing kinase inhibitor compounds, specifically those targeting c-Met, KDR, Flt-3, c-Kit, and other tyrosine kinases [1][2]. The difluoro nitropyridine scaffold serves as a key intermediate for constructing bicyclic heterocycles (quinazolines, quinolines, and fused azabenzimidazoles) that occupy the ATP-binding pocket of kinases. While the exact compound appears as an intermediate rather than the final bioactive entity, its recurrent selection across multiple patent families (e.g., WO2006014325, EP2078018, US applications from Signal Pharmaceuticals and Exelixis) establishes it as a privileged building block with demonstrated utility in generating potent kinase inhibitors [3]. This patent footprint provides procurement confidence that the building block has been validated in drug discovery programs, unlike less-utilized mono-fluoro or non-fluorinated analogs.

Kinase Inhibition Patent Analysis Pharmaceutical Intermediates

Optimal Application Scenarios for 4,6-Difluoro-2-nitropyridin-3-amine Based on Quantitative Differentiation Evidence


Sequential SNAr Diversification for Parallel Library Synthesis of 2,3,4,6-Tetrasubstituted Pyridines

The dual-fluorine architecture of this compound, with each fluorine activated by the ortho/para nitro group and exhibiting ~250–320× faster SNAr kinetics than chlorine [1], enables sequential nucleophilic displacement under mild conditions. The C4-fluorine can be selectively substituted first (electronically differentiated from C6 by the adjacent nitro and amine groups), followed by C6-fluorine replacement with a different nucleophile, yielding orthogonally diversified 2,3,4,6-tetrasubstituted pyridines. This sequential strategy is kinetically inaccessible with dichloro analogs, which would require harsher conditions (elevated temperature, metal catalysis) and risk non-selective double substitution. Research groups building pyridine-focused compound libraries for kinase or GPCR target screening are the primary beneficiaries of this reactivity advantage.

Fragment-Based Drug Design Requiring Low-MW Core Scaffolds with Multiple Growth Vectors

With a molecular weight of 175.09 g/mol—a 15.8% reduction vs. the dichloro analog (208.00 g/mol) —and four distinct functional handles (C4-F, C6-F, C2-NO₂ reducible to NH₂, C3-NH₂), this building block is ideally suited for fragment-based drug discovery (FBDD) campaigns. The low MW preserves maximum 'molecular weight budget' for fragment elaboration while staying within lead-like chemical space (MW < 350). The intermediate XLogP3 of 1.4 [2] further ensures that elaborated compounds remain within favorable physicochemical space, offering an advantage over the dichloro analog whose higher logP (3.16) pushes elaborated compounds toward excessive lipophilicity, increasing the risk of poor solubility and off-target promiscuity .

Synthesis of Metabolically Stabilized Kinase Inhibitor Intermediates

Patent analysis confirms that 4,6-difluoro-2-nitropyridin-3-amine has been repeatedly selected as a key intermediate in kinase inhibitor programs targeting c-Met, KDR, and Flt-3 [3][4]. The C–F bonds at positions 4 and 6 (BDE ~130 kcal/mol) confer metabolic resilience relative to C–Cl bonds (~96 kcal/mol), reducing the likelihood of oxidative dehalogenation at these positions in derived drug candidates [5]. For medicinal chemistry teams prosecuting kinase targets where CYP-mediated clearance is a known liability, selecting the difluoro building block over the dichloro analog at the core scaffold stage is a rational, evidence-supported procurement decision that propagates favorable DMPK properties into the final clinical candidate.

Agrochemical Intermediate Synthesis Leveraging Balanced Lipophilicity

For agrochemical discovery programs where balanced lipophilicity is critical for systemic translocation in plants (optimal LogP typically 1–3), the difluoro compound's XLogP3 of 1.4 [2] provides an inherently more suitable starting point than the non-fluorinated parent (LogP 0.44) or the dichloro analog (LogP 3.16) . The fluorine atoms additionally enhance oxidative stability under field conditions and contribute to favorable soil mobility profiles. The nitro group serves as a precursor to the aniline motif common in fungicide and herbicide pharmacophores, while the C3-amine enables rapid diversification into amide, sulfonamide, or urea derivatives, making this building block directly applicable to agrochemical lead generation.

Quote Request

Request a Quote for 4,6-Difluoro-2-nitropyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.